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molecular formula C7H6N2O4 B1442324 2,4-Dinitrotoluene (ring-D3) CAS No. 93951-68-9

2,4-Dinitrotoluene (ring-D3)

Cat. No. B1442324
M. Wt: 185.15 g/mol
InChI Key: RMBFBMJGBANMMK-NRUYWUNFSA-N
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Patent
US06291726B1

Procedure details

After supplying 0.2 mol of toluene and 0.002 mol of ferric chloride to an autoclave, 0.9 mol of liquid nitrogen dioxide was added to the autoclave. Next, oxygen was injected at a pressure of 120 psi. At first the reactants were reacted at room temperature. After 30 minutes, the autoclave was heated to 60° C. and then the reactants were reacted for 3 hours. After the initial 30 minutes, all of toluene was converted into o-nitrotoluene and p-nitrotoluene at a ratio of 55:45, respectively. After 3 hours, 2,4-dinitro-toluene and 2,6-dinitrotoluene (83:17) were formed at a yield of more than 98% analyzed by gas chromatography.
[Compound]
Name
ferric chloride
Quantity
0.002 mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
0.9 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0.2 mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N+]([O-])=O.O=O.[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:15])([O-:8])=[O:7].[N+:16](C1C=CC(C)=CC=1)([O-:18])=[O:17]>C1(C)C=CC=CC=1>[N+:6]([C:9]1[CH:14]=[C:13]([N+:16]([O-:18])=[O:17])[CH:12]=[CH:11][C:10]=1[CH3:15])([O-:8])=[O:7].[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:16]([O-:18])=[O:17])[C:10]=1[CH3:15])([O-:8])=[O:7] |^1:0|

Inputs

Step One
Name
ferric chloride
Quantity
0.002 mol
Type
reactant
Smiles
Step Two
Name
liquid
Quantity
0.9 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Eight
Name
Quantity
0.2 mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the autoclave
CUSTOM
Type
CUSTOM
Details
At first the reactants were reacted at room temperature
CUSTOM
Type
CUSTOM
Details
the reactants were reacted for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06291726B1

Procedure details

After supplying 0.2 mol of toluene and 0.002 mol of ferric chloride to an autoclave, 0.9 mol of liquid nitrogen dioxide was added to the autoclave. Next, oxygen was injected at a pressure of 120 psi. At first the reactants were reacted at room temperature. After 30 minutes, the autoclave was heated to 60° C. and then the reactants were reacted for 3 hours. After the initial 30 minutes, all of toluene was converted into o-nitrotoluene and p-nitrotoluene at a ratio of 55:45, respectively. After 3 hours, 2,4-dinitro-toluene and 2,6-dinitrotoluene (83:17) were formed at a yield of more than 98% analyzed by gas chromatography.
[Compound]
Name
ferric chloride
Quantity
0.002 mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
0.9 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0.2 mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N+]([O-])=O.O=O.[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:15])([O-:8])=[O:7].[N+:16](C1C=CC(C)=CC=1)([O-:18])=[O:17]>C1(C)C=CC=CC=1>[N+:6]([C:9]1[CH:14]=[C:13]([N+:16]([O-:18])=[O:17])[CH:12]=[CH:11][C:10]=1[CH3:15])([O-:8])=[O:7].[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:16]([O-:18])=[O:17])[C:10]=1[CH3:15])([O-:8])=[O:7] |^1:0|

Inputs

Step One
Name
ferric chloride
Quantity
0.002 mol
Type
reactant
Smiles
Step Two
Name
liquid
Quantity
0.9 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Eight
Name
Quantity
0.2 mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the autoclave
CUSTOM
Type
CUSTOM
Details
At first the reactants were reacted at room temperature
CUSTOM
Type
CUSTOM
Details
the reactants were reacted for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06291726B1

Procedure details

After supplying 0.2 mol of toluene and 0.002 mol of ferric chloride to an autoclave, 0.9 mol of liquid nitrogen dioxide was added to the autoclave. Next, oxygen was injected at a pressure of 120 psi. At first the reactants were reacted at room temperature. After 30 minutes, the autoclave was heated to 60° C. and then the reactants were reacted for 3 hours. After the initial 30 minutes, all of toluene was converted into o-nitrotoluene and p-nitrotoluene at a ratio of 55:45, respectively. After 3 hours, 2,4-dinitro-toluene and 2,6-dinitrotoluene (83:17) were formed at a yield of more than 98% analyzed by gas chromatography.
[Compound]
Name
ferric chloride
Quantity
0.002 mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
0.9 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0.2 mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N+]([O-])=O.O=O.[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:15])([O-:8])=[O:7].[N+:16](C1C=CC(C)=CC=1)([O-:18])=[O:17]>C1(C)C=CC=CC=1>[N+:6]([C:9]1[CH:14]=[C:13]([N+:16]([O-:18])=[O:17])[CH:12]=[CH:11][C:10]=1[CH3:15])([O-:8])=[O:7].[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:16]([O-:18])=[O:17])[C:10]=1[CH3:15])([O-:8])=[O:7] |^1:0|

Inputs

Step One
Name
ferric chloride
Quantity
0.002 mol
Type
reactant
Smiles
Step Two
Name
liquid
Quantity
0.9 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Eight
Name
Quantity
0.2 mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the autoclave
CUSTOM
Type
CUSTOM
Details
At first the reactants were reacted at room temperature
CUSTOM
Type
CUSTOM
Details
the reactants were reacted for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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